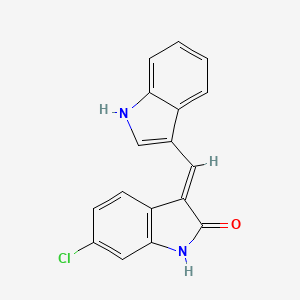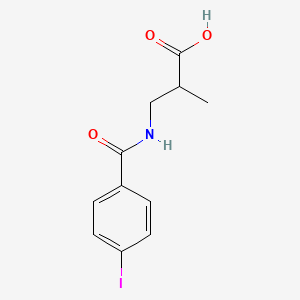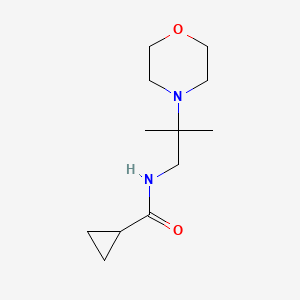
(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has been studied for its potential therapeutic applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one typically involves the condensation of 1H-indole-3-carbaldehyde with 6-chloroindolin-2-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
(E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of (E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
(E)-3-((1H-Indol-3-yl)methylene)-indolin-2-one: Lacks the chloro substituent.
(E)-3-((1H-Indol-3-yl)methylene)-5-bromoindolin-2-one: Contains a bromo substituent instead of chloro.
(E)-3-((1H-Indol-3-yl)methylene)-6-fluoroindolin-2-one: Contains a fluoro substituent instead of chloro.
Uniqueness
The presence of the chloro substituent in (E)-3-((1H-Indol-3-yl)methylene)-6-chloroindolin-2-one can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets, making it a unique and valuable compound for research and development .
特性
分子式 |
C17H11ClN2O |
|---|---|
分子量 |
294.7 g/mol |
IUPAC名 |
(3E)-6-chloro-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-11-5-6-13-14(17(21)20-16(13)8-11)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)/b14-7+ |
InChIキー |
FHCRUBLGAKVUCR-VGOFMYFVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C4=C(C=C(C=C4)Cl)NC3=O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=C(C=C4)Cl)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)

![3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)

